molecular formula C159H252N46O48 B10822729 AM-(22-52) (human)

AM-(22-52) (human)

Cat. No.: B10822729
M. Wt: 3576.0 g/mol
InChI Key: ZLCRXNXPYINVTB-MUIJALJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AM-(22-52) is a 31-amino acid truncated peptide derived from the full-length adrenomedullin (AM), a 52-amino acid hormone involved in vasodilation, apoptosis regulation, and metabolic processes. AM-(22-52) acts primarily as a receptor antagonist, targeting AM receptors (AM1 and AM2) formed by the calcitonin receptor-like receptor (CLR) complexed with receptor activity-modifying proteins (RAMPs) . While it exhibits selectivity for AM receptors, its potency is modest (pKi ~7), and it demonstrates cross-reactivity with calcitonin gene-related peptide (CGRP) receptors in certain contexts .

Properties

Molecular Formula

C159H252N46O48

Molecular Weight

3576.0 g/mol

IUPAC Name

(3S)-3-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-4-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[2-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C159H252N46O48/c1-15-80(9)126(202-139(234)100(51-55-117(167)215)185-142(237)105(67-89-72-173-76-176-89)189-130(225)82(11)177-140(235)102(63-77(3)4)190-132(227)92(33-20-24-56-160)180-136(231)99(50-54-116(166)214)188-153(248)125(79(7)8)200-151(246)123(169)84(13)208)154(249)195-103(66-88-42-46-91(211)47-43-88)141(236)184-98(49-53-115(165)213)137(232)191-104(65-86-31-18-17-19-32-86)146(241)203-128(85(14)209)156(251)196-109(71-122(222)223)144(239)182-94(35-22-26-58-162)133(228)193-107(69-120(218)219)143(238)181-93(34-21-25-57-161)134(229)194-108(70-121(220)221)145(240)192-106(68-118(168)216)147(242)199-124(78(5)6)152(247)178-83(12)157(252)204-61-29-38-112(204)149(244)186-96(37-28-60-174-159(171)172)135(230)197-110(74-206)148(243)183-95(36-23-27-59-163)138(233)201-127(81(10)16-2)155(250)198-111(75-207)158(253)205-62-30-39-113(205)150(245)187-97(48-52-114(164)212)131(226)175-73-119(217)179-101(129(170)224)64-87-40-44-90(210)45-41-87/h17-19,31-32,40-47,72,76-85,92-113,123-128,206-211H,15-16,20-30,33-39,48-71,73-75,160-163,169H2,1-14H3,(H2,164,212)(H2,165,213)(H2,166,214)(H2,167,215)(H2,168,216)(H2,170,224)(H,173,176)(H,175,226)(H,177,235)(H,178,247)(H,179,217)(H,180,231)(H,181,238)(H,182,239)(H,183,243)(H,184,236)(H,185,237)(H,186,244)(H,187,245)(H,188,248)(H,189,225)(H,190,227)(H,191,232)(H,192,240)(H,193,228)(H,194,229)(H,195,249)(H,196,251)(H,197,230)(H,198,250)(H,199,242)(H,200,246)(H,201,233)(H,202,234)(H,203,241)(H,218,219)(H,220,221)(H,222,223)(H4,171,172,174)/t80-,81-,82-,83-,84+,85+,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,123-,124-,125-,126-,127-,128-/m0/s1

InChI Key

ZLCRXNXPYINVTB-MUIJALJFSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC6=CNC=N6)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC6=CNC=N6)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Adrenomedullin (22-52) (human) is synthesized using solid-phase peptide synthesis (SPPS). The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by temporary protecting groups to prevent unwanted side reactions. The peptide is then cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

The industrial production of Adrenomedullin (22-52) (human) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The final product is purified using high-performance liquid chromatography (HPLC) to achieve high purity levels .

Chemical Reactions Analysis

Receptor Binding and Selectivity

AM-(22-52) binds to receptor activity-modifying protein (RAMP)-calcitonin receptor-like receptor (CLR) complexes with distinct selectivity:

  • Binding Affinity :

    Receptor ComplexBinding Affinity (K<sub>i</sub>)Selectivity vs. AM/CGRP
    RAMP1-CLR (CGRP receptor)~2–3 µMPrefers CGRP receptor
    RAMP2-CLR (AM<sub>1</sub>)~5–6 µMLower affinity than AM
    RAMP3-CLR (AM<sub>2</sub>)~2–3 µMComparable to AM

    AM-(22-52) exhibits stronger binding to RAMP1-CLR and RAMP3-CLR than to RAMP2-CLR, suggesting a unique selectivity profile distinct from full-length AM or CGRP .

  • Structural Basis :

    • The C-terminal Tyr-amide of AM-(22-52) binds to a hydrophobic pocket formed by CLR Trp-72 and RAMP1 Trp-84 .

    • Critical residues for binding include Y52 , G51 , and I47 (alanine substitutions reduce antagonist potency by ≥100-fold) .

Antagonist Activity and Signaling Modulation

AM-(22-52) inhibits AM-induced signaling pathways:

  • cAMP Inhibition :

    • Blocks AM-induced cAMP production in bovine articular chondrocytes (BACs) and human microvascular endothelial cells (HMECs) at concentrations ≥10<sup>−10</sup> M .

    • Reduces cAMP levels by 48% when co-administered with AM (10<sup>−7</sup> M) .

  • ERK1/2 Phosphorylation :

    • At 10<sup>−8</sup> M, AM-(22-52) partially suppresses AM-induced ERK1/2 phosphorylation in HMECs, though less effectively than full AM .

Enzymatic Interactions and Apoptosis Regulation

  • Caspase Activity :

    • In Fas-ligand (Fas-L)-stimulated BACs, AM-(22-52) fails to suppress caspase-3/8 activation, unlike full AM .

    • Increases basal caspase-3 activity by 27% (p = 0.016), indicating pro-apoptotic effects under stress .

  • Fas Receptor Modulation :

    • Upregulates Fas expression in hypoxic chondrocytes (2.7-fold increase vs. AM-treated cells), counteracting AM’s anti-apoptotic role .

Structural and Functional Comparisons

FeatureAM-(22-52)Full-Length AM
Receptor Specificity Prefers AM<sub>1</sub>/CGRPBinds AM<sub>1</sub>/AM<sub>2</sub>
cAMP Response Antagonist (no intrinsic activity)Agonist (EC<sub>50</sub> ~10<sup>−10</sup> M)
Apoptotic Role Pro-apoptotic under hypoxiaAnti-apoptotic

Therapeutic Implications

  • Imaging Applications :
    AM-(22-52) derivatives labeled with <sup>99m</sup>Tc show potential for lung imaging, with 40% lung uptake in preclinical models .

  • Disease Models :

    • Reduces tumor formation in pancreatic cancer models by blocking AM signaling .

    • Fails to protect chondrocytes in osteoarthritis due to Fas upregulation .

Scientific Research Applications

Adrenomedullin (22-52) (human) is widely used in scientific research due to its role as an adrenomedullin receptor antagonist. Its applications include:

Mechanism of Action

Adrenomedullin (22-52) (human) exerts its effects by competitively inhibiting the binding of adrenomedullin to its receptors. This inhibition prevents adrenomedullin-induced cyclic adenosine monophosphate (cAMP) accumulation in vascular smooth muscle cells. The primary molecular targets are the adrenomedullin receptor and the calcitonin gene-related peptide receptor .

Comparison with Similar Compounds

Key Functional Roles :

  • Inhibits AM-induced cAMP production in vascular smooth muscle cells .
  • Attenuates AM-enhanced gustatory nerve responses to sugars and salts in murine models .
  • Modulates chondrocyte apoptosis under hypoxic conditions, though less effectively than full-length AM .

Structural and Functional Similarities

AM-(22-52) belongs to a family of peptide antagonists targeting the CLR/RAMP receptor system. Its structural and functional analogs include:

Table 1: Structural and Pharmacological Comparison
Compound Target Receptors Potency (pKi/pIC₅₀) Selectivity Notes
AM-(22-52) AM1, AM2, CGRP pIC₅₀ ~4.9 Modest AM selectivity; weak CGRP inhibition
CGRP-(8-37) CGRP, AM pKi 6.5–8.0 Broad antagonist; inhibits some AM responses
BIBN4096BS CGRP (primate-specific) pKi >10 High selectivity for CGRP receptors
Salmon CT-(8-32) AMY1, CT pKi ~7 Dual AMY/CT receptor antagonist
Olcegepant CGRP, AMY1 pKi >9 High CGRP selectivity; minor AMY1 activity

Mechanistic Differences

AM-(22-52) vs. CGRP-(8-37) :
  • Selectivity : AM-(22-52) shows preferential inhibition of AM receptors, whereas CGRP-(8-37) broadly targets CGRP and AM pathways .
AM-(22-52) vs. BIBN4096BS :
  • Potency : BIBN4096BS exhibits >100-fold higher potency for CGRP receptors compared to AM-(22-52) .
  • Species Specificity : BIBN4096BS is primate-specific, whereas AM-(22-52) is effective in murine and bovine models .
AM-(22-52) vs. Salmon CT-(8-32) :
  • Receptor Targets : Salmon CT-(8-32) antagonizes amylin (AMY) and calcitonin (CT) receptors, while AM-(22-52) primarily targets AM/CGRP receptors .

Research Findings in Key Studies

Table 2: Functional Outcomes in Experimental Models
Compound Model System Key Finding Reference
AM-(22-52) Murine gustatory nerve Inhibits ADM-enhanced responses to glucose and NaCl (10⁻⁷ mol/kg)
AM-(22-52) Bovine chondrocytes Reduces Fas-L-induced apoptosis less effectively than full-length AM
CGRP-(8-37) Human oligodendroglial cells Blocks both AM- and CGRP-induced cAMP production
BIBN4096BS Primate vascular models Potently inhibits CGRP-mediated vasodilation (IC₅₀ <1 nM)

Limitations of AM-(22-52)

  • Low Potency : Its pIC₅₀ of ~4.9 limits therapeutic utility compared to high-potency antagonists like BIBN4096BS .
  • Cross-Reactivity : Inhibits CGRP receptors in vascular beds (e.g., cat hindlimb), complicating mechanistic studies .
  • Context-Dependent Effects : In hypoxic chondrocytes, AM-(22-52) shows weaker anti-apoptotic activity than full-length AM .

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